(2-Aminophenyl)(cyclopropyl)methanone
Overview
Description
(2-Aminophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H11NO It is characterized by the presence of an aminophenyl group attached to a cyclopropyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)(cyclopropyl)methanone typically involves the reaction of 2-aminophenyl ketones with cyclopropyl reagents. One common method includes the use of cyclopropyl carboxylic acid derivatives in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (2-Aminophenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aminophenyl derivatives.
Scientific Research Applications
(2-Aminophenyl)(cyclopropyl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
- (2-Aminophenyl)(cyclobutyl)methanone
- (2-Aminophenyl)(cyclopentyl)methanone
- (2-Aminophenyl)(cyclohexyl)methanone
Comparison:
- Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group attached to the methanone moiety.
- Reactivity: The reactivity of these compounds can vary based on the ring strain and steric effects of the cycloalkyl group.
- Applications: While all these compounds may have similar applications, the specific properties of (2-Aminophenyl)(cyclopropyl)methanone, such as its smaller ring size, can make it more suitable for certain reactions and interactions.
Properties
IUPAC Name |
(2-aminophenyl)-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOJKUDFFLOQTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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